molecular formula C10H15ClN2O B14121167 (R)-4-(1-aMinoethyl)-N-MethylbenzaMide hydrochloride

(R)-4-(1-aMinoethyl)-N-MethylbenzaMide hydrochloride

Cat. No.: B14121167
M. Wt: 214.69 g/mol
InChI Key: NYRKFSNSEQDQSF-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-(1-aMinoethyl)-N-MethylbenzaMide hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-aMinoethyl)-N-MethylbenzaMide hydrochloride typically involves the asymmetric reduction of corresponding ketones or imines. One common method is the reductive amination of carbonyl compounds with ammonia over heterogeneous transition metal catalysts . This process is atom-economical and scalable, making it suitable for industrial production.

Industrial Production Methods

In industrial settings, the production of ®-4-(1-aMinoethyl)-N-MethylbenzaMide hydrochloride often involves the use of advanced catalytic systems to ensure high yield and purity. The use of metallic cobalt and silica particles as catalysts has been reported to exhibit high catalytic performance for the selective synthesis of primary amines .

Chemical Reactions Analysis

Types of Reactions

®-4-(1-aMinoethyl)-N-MethylbenzaMide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or imines.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions include secondary and tertiary amines, ketones, and imines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-4-(1-aMinoethyl)-N-MethylbenzaMide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-4-(1-aMinoethyl)-N-MethylbenzaMide hydrochloride involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, the compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), leading to the formation of a planar quinonoid intermediate . This intermediate undergoes further transformations to produce the desired products.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

®-4-(1-aMinoethyl)-N-MethylbenzaMide hydrochloride is unique due to its specific chiral configuration and the presence of both amine and amide functional groups. This combination of features makes it particularly valuable in asymmetric synthesis and as a versatile building block in organic chemistry.

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

4-[(1R)-1-aminoethyl]-N-methylbenzamide;hydrochloride

InChI

InChI=1S/C10H14N2O.ClH/c1-7(11)8-3-5-9(6-4-8)10(13)12-2;/h3-7H,11H2,1-2H3,(H,12,13);1H/t7-;/m1./s1

InChI Key

NYRKFSNSEQDQSF-OGFXRTJISA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)NC)N.Cl

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)NC)N.Cl

Origin of Product

United States

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